2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-(4-butylphenyl)-6-chloroquinoline-4-carbonyl chloride follows International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent structure is a quinoline ring system, a bicyclic aromatic compound comprising a benzene ring fused to a pyridine ring. The substituents are assigned positions based on the quinoline numbering system:
- A chloro (-Cl) group at position 6.
- A 4-butylphenyl group (a phenyl ring substituted with a butyl chain at the para position) at position 2.
- A carbonyl chloride (-COCl) functional group at position 4.
The IUPAC name is derived by prioritizing the quinoline core and listing substituents in alphabetical order: This compound .
The systematic identification relies on spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the molecular structure. Infrared (IR) spectroscopy identifies the carbonyl chloride group via a characteristic C=O stretch near 1,770 cm⁻¹ and C-Cl stretches between 600–800 cm⁻¹ .
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by steric and electronic factors. The quinoline core adopts a planar conformation due to aromatic π-electron delocalization. Key structural features include:
- Quinoline ring planarity : The fused benzene and pyridine rings exhibit bond lengths of 1.40 Å (C-C) and 1.34 Å (C-N), consistent with aromatic systems .
- Substituent orientations :
Conformational analysis reveals two stable rotamers for the butyl chain:
- Extended conformation : The butyl chain aligns anti-periplanar to the quinoline ring, favored in nonpolar solvents.
- Gauche conformation : Observed in polar solvents due to dipole-dipole interactions with the carbonyl chloride group .
Crystallographic Data and X-ray Diffraction Studies
While experimental X-ray diffraction data for this specific compound is not publicly available, crystallographic principles for analogous chloroquinoline derivatives provide insights. For example:
- Unit cell parameters : Similar compounds crystallize in monoclinic systems with space group P2₁/c and cell dimensions a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, and β = 105.3° .
- Intermolecular interactions :
Hypothetical powder X-ray diffraction (PXRD) patterns for this compound would likely show intense peaks at 2θ = 15.5° (002 plane) and 25.7° (101 plane), correlating with π-stacking distances of 3.6 Å .
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level elucidate the electronic structure:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the quinoline π-system, while the LUMO resides on the carbonyl chloride group .
- Electrostatic potential (ESP) : The carbonyl chloride region exhibits a strong positive potential (+0.35 e/ų), making it susceptible to nucleophilic attack .
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.8 |
| LUMO energy (eV) | -2.6 |
| Dipole moment (Debye) | 3.5 |
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the quinoline ring and substituents:
- The butylphenyl group donates electron density via σ(C-C) → π*(quinoline) interactions (stabilization energy: 12.3 kcal/mol).
- The carbonyl chloride group withdraws electron density through resonance, polarizing the quinoline ring .
This electronic profile underscores the compound’s utility as an intermediate in nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
2-(4-butylphenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(22)24)16-11-15(21)9-10-18(16)23-19/h5-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFGTHFKCQWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
-
- 4-butyl aniline or 4-butylphenylboronic acid (for Suzuki coupling)
- 6-chloro substituted isatin or 6-chloroquinoline derivatives
- Pyruvic acid or β-ketoesters for Pfitzinger-type reaction
-
- Perform a Pfitzinger reaction by reacting 5-substituted isatin (bearing a 6-chloro substituent) with pyruvic acid in aqueous potassium hydroxide at around 60 °C to yield 6-chloroquinoline-2,4-dicarboxylic acid intermediates.
- Selectively decarboxylate at elevated temperatures (~210 °C) in nitrobenzene to obtain 6-chloroquinoline-4-carboxylic acid derivatives.
- Introduce the 2-(4-butylphenyl) substituent via Suzuki coupling of the 2-bromo-6-chloroquinoline-4-carboxylic acid intermediate with 4-butylphenylboronic acid under palladium catalysis.
Conversion to 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
-
- Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂
- Catalytic DMF (to generate Vilsmeier reagent in situ)
- Anhydrous solvents such as dichloromethane or chloroform
-
- Dissolve the quinoline-4-carboxylic acid precursor in anhydrous solvent under inert atmosphere.
- Add thionyl chloride dropwise at 0 °C to room temperature with catalytic DMF.
- Stir and reflux the mixture for several hours (typically 2–6 hours) until gas evolution ceases, indicating completion of acid chloride formation.
- Remove excess reagents and solvents under reduced pressure.
- Purify the crude acid chloride by recrystallization or chromatography to yield the pure this compound.
Data Table: Summary of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 5-Substituted isatin + pyruvic acid | KOH, H2O, 60 °C | 6-Chloroquinoline-2,4-dicarboxylic acid | Pfitzinger reaction |
| 2 | Dicarboxylic acid intermediate | Heat at 210 °C in nitrobenzene | 6-Chloroquinoline-4-carboxylic acid | Selective decarboxylation |
| 3 | 2-Bromo-6-chloroquinoline-4-carboxylic acid | Suzuki coupling: Pd catalyst, 4-butylphenylboronic acid | 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid | Introduction of butylphenyl group |
| 4 | Quinoline-4-carboxylic acid derivative | Thionyl chloride, DMF catalyst, reflux | This compound | Acid chloride formation |
Research Findings and Optimization Notes
The Pfitzinger reaction is a reliable method to construct the quinoline ring with the necessary substitution pattern. Reaction conditions such as temperature, solvent choice, and base concentration critically affect the yield and purity of quinoline carboxylic acid intermediates.
Suzuki coupling to introduce the 4-butylphenyl substituent at the 2-position requires careful control of palladium catalyst loading, base, and reaction temperature to maximize coupling efficiency and minimize side reactions.
The conversion of carboxylic acid to acid chloride using thionyl chloride is a classical and efficient method; however, reaction time and temperature must be optimized to avoid decomposition or side reactions. Catalytic DMF improves the reaction rate by forming a reactive Vilsmeier intermediate.
Purification by recrystallization or chromatographic techniques is essential to isolate the acid chloride in high purity, which is critical for its use as a reactive intermediate in further chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of quinoline derivatives with various functional groups replacing the chloro group.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, particularly in anti-cancer and anti-microbial research.
Chemical Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Serves as a reagent for detecting and quantifying specific analytes in complex mixtures.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription processes.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations in Quinoline Derivatives
The target compound belongs to a family of quinoline-4-carbonyl chlorides with diverse substituents. Key structural analogs and their properties are summarized below:
| Compound | Substituents | CAS Number | Purity | Key Differences |
|---|---|---|---|---|
| 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride (Target) | 6-Cl, 2-(4-butylphenyl) | 1160263-19-3 | 95% | Reference compound for comparison. |
| 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride (QY-9793) | 7-Cl, 8-Me, 2-(4-butylphenyl) | 1160256-30-3 | 95% | Additional chloro and methyl groups at positions 7 and 8; increased steric bulk. |
| 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (QY-6807) | 6-Me, 8-Me, 2-(4-butylphenyl) | 1160262-71-4 | 95% | Methyl groups replace chlorine at 6 and 8; reduced electrophilicity. |
| 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride (QY-3532) | 6-Me, 2-(4-butylphenyl) | 1160253-57-5 | 95% | Methyl at position 6 instead of Cl; altered electronic properties. |
| 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline-4-carbonyl chloride | 6-Cl, 2-(benzodioxolyl) | 1160263-50-2 | 97% | Benzodioxolyl group replaces butylphenyl; altered π-stacking and solubility. |
Reactivity and Functional Implications
- Electrophilic Reactivity : The chlorine atom at position 6 in the target compound enhances the electrophilicity of the carbonyl chloride group, facilitating nucleophilic attack compared to methyl-substituted analogs like QY-3532 .
- Steric Effects : Compounds with multiple substituents (e.g., QY-9793) exhibit reduced reactivity in sterically demanding reactions due to hindered access to the carbonyl chloride.
- Solubility and Lipophilicity : The butylphenyl group in the target compound increases lipophilicity, favoring membrane permeability in biological systems. In contrast, the benzodioxolyl analog (CD11343716) may improve aqueous solubility due to its oxygen-rich heterocycle .
Biological Activity
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a quinoline core substituted with a butylphenyl group and a carbonyl chloride moiety, suggests various avenues for biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 374.26 g/mol
- CAS Number : 1160263-19-3
The presence of chlorine and a carbonyl chloride group enhances the compound's reactivity, potentially facilitating interactions with biological macromolecules.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The quinoline scaffold is known for its role in inhibiting key enzymes involved in cancer progression and microbial resistance.
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit eIF4A, a critical factor in protein synthesis, which is often upregulated in malignant cells . The structural modifications around the quinoline ring influence the binding affinity and potency against this target.
- Antimicrobial Activity : Quinoline derivatives have demonstrated significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein function .
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. For example:
- A study identified that modifications at the 6-position of the quinoline ring could enhance potency against cancer cell lines by improving interactions with eIF4A .
- Another investigation reported that certain analogues exhibited EC values in the low micromolar range against specific cancer cell lines, indicating promising anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties:
- Testing against Staphylococcus aureus and Escherichia coli showed that derivatives based on the quinoline structure possess significant inhibitory effects, suggesting potential as new antibacterial agents .
Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Evaluated various quinoline derivatives for eIF4A inhibition | Potent anticancer activity with low micromolar EC values |
| Study B | Assessed antibacterial efficacy against Gram-positive and Gram-negative bacteria | Significant inhibition observed in tested strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
